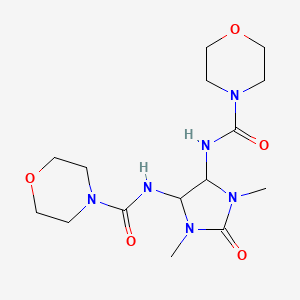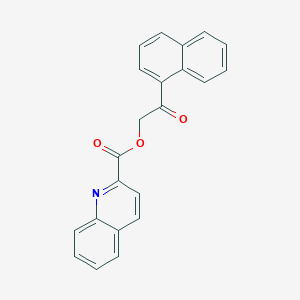
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide, also known as Compound 1, is a small molecule that has been identified as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies, and its mechanism of action is currently being investigated.
作用机制
The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound 1 has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound 1 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 1 has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 in lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective therapeutic agent. Additionally, this compound 1 has been shown to have low toxicity in animal studies, which is an important consideration for the development of new drugs. However, one limitation of using this compound 1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1. One area of research is to further investigate its mechanism of action, which may provide insight into how it can be optimized for therapeutic use. Additionally, further studies are needed to determine the efficacy of this compound 1 in animal models and clinical trials. Finally, research is needed to investigate the potential use of this compound 1 in combination with other drugs or therapies to enhance its therapeutic potential.
In conclusion, this compound 1 is a small molecule that has shown promising results in preclinical studies for the treatment of cancer and other diseases. Its mechanism of action is currently being investigated, and further research is needed to determine its efficacy in animal models and clinical trials. While there are limitations to using this compound 1 in lab experiments, its potential as a therapeutic agent warrants further investigation.
合成方法
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound 1 involves the use of tert-butylamine, 2-fluoro-5-methylbenzoic acid, and other reagents. The synthesis of this compound 1 is a complex process, and it requires expertise in organic chemistry.
科学研究应用
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide 1 has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound 1 has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound 1 has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
属性
IUPAC Name |
4-tert-butyl-N-(2-fluoro-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-12-5-10-15(19)16(11-12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZNSYMLXFKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5064205.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5064209.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064216.png)
![3-[({[5-(4-bromophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5064228.png)


![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)

![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)
![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)